molecular formula C21H34O2 B129533 5-Pregnene-3-beta,20-beta-diol CAS No. 901-57-5

5-Pregnene-3-beta,20-beta-diol

Cat. No. B129533
CAS RN: 901-57-5
M. Wt: 318.5 g/mol
InChI Key: QAAQQTDJEXMIMF-UHFFFAOYSA-N
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Description

Pregn-5-ene-3beta,20beta-diol is a derivative of pregnenolone, which is a natural steroid and a precursor in the biosynthesis of many other steroids. The compound is characterized by the presence of a double bond in the 5th position of the steroid nucleus and hydroxyl groups at the 3-beta and 20-beta positions. This structure is a key intermediate in the synthesis of various steroid derivatives with potential biological activities.

Synthesis Analysis

The synthesis of pregn-5-ene-3beta,20beta-diol derivatives involves several steps, including biotransformation and chemical reactions with various reagents. For instance, pregnenolone was biotransformed by Mucor circinelloides var lusitanicus to yield a trihydroxy derivative, which was then treated with benzaldehydes to produce benzylidene derivatives with cytotoxic activities against EC109 cells . Another synthesis route involved the Michael addition reaction to introduce a phenyl amino group at the 16-alpha position, resulting in a novel compound characterized by spectroscopic techniques . Additionally, the synthesis of deuterated isotopomers of sterols used an intermediate pregn-5-ene derivative, which was prepared by reduction with dichloroaluminum deuteride .

Molecular Structure Analysis

The molecular structure of pregn-5-ene-3beta,20beta-diol derivatives has been elucidated using various analytical techniques. Single-crystal X-ray analysis confirmed the absolute configuration of a trihydroxy derivative . Density functional theory (DFT) calculations were used to determine the ground state geometry of a 16-alpha-substituted compound, and its NMR chemical shifts were correlated with experimental data . The crystal structure of a brominated derivative was also reported, providing insights into the intermolecular interactions stabilizing the structure .

Chemical Reactions Analysis

Pregn-5-ene-3beta,20beta-diol and its derivatives undergo various chemical reactions that modify their structure and properties. For example, the reaction with pyridine thiocyanate and carbethoxyhydrazine led to the formation of dicarbethoxyhydrazones and oxazolidine-thione derivatives . The alkaline oxidation of progesterone, a closely related steroid, resulted in the formation of pregn-4-ene-3,6,20-trione, demonstrating the reactivity of the steroid nucleus under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pregn-5-ene-3beta,20beta-diol derivatives are influenced by their molecular structure. The introduction of different functional groups and substituents can significantly alter properties such as solubility, reactivity, and biological activity. For instance, the introduction of glycoside moieties was explored to find new leads against dyslipidemic and antioxidant targets, with some derivatives showing promising activity . The electronic properties, such as HOMO and LUMO energies, were calculated to understand the stability and reactivity of the molecules . Additionally, the molecular electrostatic potential was determined to predict electrophilic or nucleophilic reactivity .

Biochemical Analysis

Biochemical Properties

Pregn-5-ene-3beta,20beta-diol interacts with various enzymes and proteins. It is metabolized in intact cells or cell-free systems either to pregn-5-ene-3beta,20alpha-diol and then to 20alpha-hydroxypregn-4-en-3-one by 20alpha-hydroxy steroid dehydrogenase and 3beta-hydroxy Δ5-steroid dehydrogenase respectively . The relative activities of these pathways appear to reflect the relative amounts of the two enzymes and the concentrations of their respective coenzymes NADPH and NAD+ .

Cellular Effects

The effects of Pregn-5-ene-3beta,20beta-diol on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The cessation of progesterone secretion, which precedes parturition and lactogenesis at the end of pregnancy, is partly due to the redirected metabolism of pregnenolone away from progesterone and towards 20alpha-hydroxypregn-4-en-3-one as the secreted end product .

Molecular Mechanism

At the molecular level, Pregn-5-ene-3beta,20beta-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The sharp increase in the activity of 20alpha-hydroxy steroid dehydrogenase primarily causes the redirected metabolism of pregnenolone .

Temporal Effects in Laboratory Settings

It is known that the activity of 20alpha-hydroxy steroid dehydrogenase in rat ovarian corpora lutea increased at least 50-fold between 2 days before and 2 days after parturition, and then fell gradually during lactation .

Metabolic Pathways

Pregn-5-ene-3beta,20beta-diol is involved in the metabolic pathway of pregnenolone . Pregnenolone is metabolized either to pregn-5-ene-3beta,20alpha-diol and then to 20alpha-hydroxypregn-4-en-3-one by 20alpha-hydroxy steroid dehydrogenase and 3beta-hydroxy Δ5-steroid dehydrogenase respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRH3955 involves multiple steps, starting with the preparation of key intermediates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including coupling and cyclization reactions, under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of KRH3955 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

properties

IUPAC Name

17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQQTDJEXMIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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